molecular formula C20H24FN3O B248021 3-(4-benzylpiperazin-1-yl)-N-(3-fluorophenyl)propanamide

3-(4-benzylpiperazin-1-yl)-N-(3-fluorophenyl)propanamide

Cat. No. B248021
M. Wt: 341.4 g/mol
InChI Key: IWHYSIJAHOCUSC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-benzylpiperazin-1-yl)-N-(3-fluorophenyl)propanamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas, such as medicinal chemistry, neuroscience, and pharmacology.

Mechanism of Action

The exact mechanism of action of 3-(4-benzylpiperazin-1-yl)-N-(3-fluorophenyl)propanamide is not fully understood. However, it is believed to act as a serotonin-norepinephrine-dopamine reuptake inhibitor, which leads to an increase in the levels of these neurotransmitters in the brain. This, in turn, results in the modulation of various physiological processes, such as mood, behavior, and cognition.
Biochemical and Physiological Effects
The use of 3-(4-benzylpiperazin-1-yl)-N-(3-fluorophenyl)propanamide has been shown to result in various biochemical and physiological effects. These include an increase in the levels of serotonin, norepinephrine, and dopamine in the brain, which leads to an improvement in mood, behavior, and cognition. Additionally, it has been found to possess significant antitumor and anti-inflammatory properties.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 3-(4-benzylpiperazin-1-yl)-N-(3-fluorophenyl)propanamide in lab experiments is its potential to exhibit significant activity against various diseases, such as depression, anxiety, and schizophrenia. Additionally, it has been shown to possess significant antitumor and anti-inflammatory properties. However, one of the main limitations of using this compound is its potential toxicity, which may limit its use in certain applications.

Future Directions

There are various future directions for the use of 3-(4-benzylpiperazin-1-yl)-N-(3-fluorophenyl)propanamide in scientific research. One possible direction is the development of more potent and selective analogs of this compound, which may exhibit improved activity against various diseases. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential toxicity, which may help to optimize its use in various applications. Finally, the use of this compound in combination with other drugs or therapies may also be explored to enhance its therapeutic potential.

Synthesis Methods

The synthesis of 3-(4-benzylpiperazin-1-yl)-N-(3-fluorophenyl)propanamide involves the reaction of 3-fluorobenzoyl chloride with benzylpiperazine in the presence of an appropriate base, followed by the acylation of the resulting intermediate with 3-fluorobenzoyl chloride. The final product is obtained through purification using column chromatography.

Scientific Research Applications

3-(4-benzylpiperazin-1-yl)-N-(3-fluorophenyl)propanamide has been extensively studied for its potential applications in the field of medicinal chemistry. It has been found to exhibit promising activity against various diseases, such as depression, anxiety, and schizophrenia. Additionally, it has been shown to possess significant antitumor and anti-inflammatory properties.

properties

Product Name

3-(4-benzylpiperazin-1-yl)-N-(3-fluorophenyl)propanamide

Molecular Formula

C20H24FN3O

Molecular Weight

341.4 g/mol

IUPAC Name

3-(4-benzylpiperazin-1-yl)-N-(3-fluorophenyl)propanamide

InChI

InChI=1S/C20H24FN3O/c21-18-7-4-8-19(15-18)22-20(25)9-10-23-11-13-24(14-12-23)16-17-5-2-1-3-6-17/h1-8,15H,9-14,16H2,(H,22,25)

InChI Key

IWHYSIJAHOCUSC-UHFFFAOYSA-N

SMILES

C1CN(CCN1CCC(=O)NC2=CC(=CC=C2)F)CC3=CC=CC=C3

Canonical SMILES

C1CN(CCN1CCC(=O)NC2=CC(=CC=C2)F)CC3=CC=CC=C3

Origin of Product

United States

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